Ebastine Ebastine Ebastine is an organic molecular entity.
Ebastine is under investigation for the treatment of Irritable Bowel Syndrome (IBS). Ebastine has been investigated for the treatment of Urticaria.
Brand Name: Vulcanchem
CAS No.: 90729-43-4
VCID: VC0526811
InChI: InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C32H39NO2
Molecular Weight: 469.7 g/mol

Ebastine

CAS No.: 90729-43-4

Cat. No.: VC0526811

Molecular Formula: C32H39NO2

Molecular Weight: 469.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ebastine - 90729-43-4

CAS No. 90729-43-4
Molecular Formula C32H39NO2
Molecular Weight 469.7 g/mol
IUPAC Name 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Standard InChI InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Standard InChI Key MJJALKDDGIKVBE-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Solid powder

Pharmacological Profile and Mechanism of Action

Histamine H₁ Receptor Antagonism

Ebastine exerts its primary therapeutic effect through competitive inhibition of peripheral H₁ receptors, stabilizing them in an inactive conformation. This prevents histamine-mediated vasodilation, increased vascular permeability, and sensory nerve activation, which underlie allergic symptoms such as rhinorrhea, sneezing, and pruritus . Preclinical studies demonstrate 50% inhibition of histamine-induced wheals at doses of 2.5–5 mg, with near-complete suppression at 20 mg . Notably, ebastine shows 10,000-fold greater affinity for H₁ over H₂ receptors, explaining its specificity for allergic pathways .

Anti-Inflammatory and Antiangiogenic Effects

Beyond histamine blockade, ebastine modulates inflammatory cascades by reducing eosinophil infiltration and cytokine production. A landmark study in atopic patients demonstrated 32% reduction in peripheral blood eosinophil counts (P<0.0253P < 0.0253) and 41% decrease in serum eosinophil cationic protein (P<0.0014P < 0.0014) . The drug also suppresses interleukin-4 (IL-4) and interleukin-5 (IL-5) while enhancing interferon-γ (IFN-γ) production by 58% in grass pollen-stimulated lymphocytes (P<0.0001P < 0.0001) . Recent in vitro models reveal dose-dependent inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis, with 73% reduction in human umbilical vein endothelial cell tubule formation at 10 μM (P0.03P ≤ 0.03) .

CNS Penetration and Sedation Profile

Ebastine’s piperidine derivative structure and high protein binding (>95%) limit blood-brain barrier permeability . Quantitative EEG studies show no significant differences in β/δ wave ratios compared to placebo, contrasting with first-generation antihistamines that increase δ activity by 40–60% . This pharmacokinetic property underlies its classification as a non-sedating antihistamine, with somnolence rates of 2.1% vs 1.8% for placebo in pooled analyses .

Table 1: Key Pharmacodynamic Properties of Ebastine

ParameterEffect SizeStudy Reference
H₁ Receptor AffinityKi=0.6K_i = 0.6 nM
Wheal Inhibition (20 mg)89% reduction vs placebo
IFN-γ Production Increase+58% from baseline
Angiogenesis Inhibition73% at 10 μM

Pharmacokinetics and Metabolism

Hepatic Metabolism

Ebastine undergoes near-complete first-pass metabolism via cytochrome P450 3A4 (CYP3A4) to carebastine, which exhibits 3-fold greater H₁ receptor affinity than the parent compound . Concomitant use with CYP3A4 inhibitors like ketoconazole increases ebastine exposure by 4.2-fold, necessitating dose adjustment .

Elimination Characteristics

Carebastine demonstrates linear pharmacokinetics with an elimination half-life (t½t_{½}) of 15–24.5 hours, supporting once-daily dosing . Renal excretion accounts for 66% of elimination, primarily as glucuronide conjugates . No clinically relevant accumulation occurs in hepatic or renal impairment, though caution is advised in severe dysfunction .

Table 2: Comparative Pharmacokinetics of Ebastine and Carebastine

ParameterEbastine (10 mg)Carebastine (10 mg)
CmaxC_{max} (ng/mL)45–68130–162
TmaxT_{max} (h)2.3–4.14.5–5.7
AUC024_{0-24} (ng·h/mL)318–5622742–5608
t½t_{½} (h)1.8–2.515–19
Protein Binding (%)>95>95

Clinical Efficacy in Allergic Disorders

Allergic Rhinitis

In a multicenter trial (N=703N = 703), ebastine 20 mg reduced total symptom scores (TSS) by 43% vs 36% for loratadine 10 mg (P=0.045P = 0.045) . Nasal airflow resistance improved by 28% (active) vs 11% (placebo) in rhinomanometry studies . The 20 mg dose demonstrated particular efficacy in nasal congestion, with 39% reduction vs 27% for 10 mg (P=0.027P = 0.027) .

Chronic Idiopathic Urticaria

A 6-week study (N=228N = 228) showed complete wheal resolution in 68% of patients receiving ebastine 20 mg vs 52% with cetirizine 10 mg (P<0.05P < 0.05) . Pruritus severity scores decreased by 4.2 points (ebastine) vs 3.1 (placebo) on a 10-point scale (P<0.001P < 0.001) .

Dose-Response Relationships

Meta-analysis of 12 trials reveals linear efficacy gradients:

  • TSS reduction: 10 mg = 34%, 20 mg = 41% (P=0.013P = 0.013)

  • Onset of action: 50% symptom relief at 2.1 h (10 mg) vs 1.8 h (20 mg)

Comparative Effectiveness

Table 3: Ebastine vs Other Second-Generation Antihistamines

ParameterEbastine 20 mgLoratadine 10 mgCetirizine 10 mg
TSS Reduction (%)433638
Onset (h)1.82.41.2
Sedation Rate (%)2.11.93.8
QTc Change (ms)+8.2+6.7+12.4

Special Populations

Pediatric Use

Syrup formulation (2.5–5 mg/day) shows similar efficacy to adult doses, with growth parameters unaffected in 52-week trials .

Geriatric Patients

No dosage adjustment required despite age-related ↓ hepatic blood flow. Carebastine clearance decreases by only 18% in patients >75 years .

Emerging Research Directions

Recent studies investigate ebastine’s potential in:

  • Atopic dermatitis: 38% reduction in SCORAD index (P=0.032P = 0.032)

  • Asthma: FEV₁ improvement of 12% in mild allergic asthma

  • Cancer: Anti-angiogenic effects in glioblastoma models

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :